L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl oligopeptide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving a coupling reaction facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the peptide chain is fully assembled, it is cleaved from the resin and purified through high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of palmitoyl oligopeptide involves large-scale SPPS, followed by purification and formulation into cosmetic products. The process is optimized for efficiency and yield, often employing automated peptide synthesizers and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl oligopeptide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds . Oxidation reactions may involve the amino acid residues, particularly histidine, which can be oxidized to form various products .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Major Products
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized amino acid residues and peptide fragments.
Scientific Research Applications
Palmitoyl oligopeptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, palmitoyl oligopeptide is used as a model compound to study peptide synthesis and modification techniques. It serves as a benchmark for evaluating new synthetic methods and reagents .
Biology
In biological research, palmitoyl oligopeptide is studied for its role in cellular signaling and protein interactions. It is used to investigate the mechanisms of collagen synthesis and skin regeneration .
Medicine
In medicine, palmitoyl oligopeptide is explored for its potential therapeutic applications, including wound healing and anti-inflammatory effects. It is also being studied for its ability to enhance the delivery of other therapeutic agents through the skin .
Industry
In the cosmetic industry, palmitoyl oligopeptide is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin texture and reduce the appearance of fine lines and wrinkles .
Mechanism of Action
Palmitoyl oligopeptide exerts its effects by mimicking the natural peptides involved in skin repair and regeneration. It binds to specific receptors on the surface of fibroblasts, stimulating the production of collagen and other extracellular matrix components . This leads to improved skin elasticity and reduced wrinkles . The molecular targets include collagen synthesis pathways and signaling molecules involved in skin repair .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl pentapeptide-4: Another anti-aging peptide that stimulates collagen production.
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Acetyl hexapeptide-8: Often referred to as “Botox in a bottle” for its muscle-relaxing effects.
Uniqueness
Palmitoyl oligopeptide is unique in its ability to stimulate collagen production without causing irritation, making it suitable for sensitive skin . Its structure allows for better skin penetration and stability compared to other peptides .
Properties
Molecular Formula |
C30H54N6O5 |
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Molecular Weight |
578.8 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-(hexadecanoylamino)-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)36-28(38)22-33-26(20-24-21-32-23-34-24)29(39)35-25(30(40)41)17-15-16-19-31/h21,23,25-26,33H,2-20,22,31H2,1H3,(H,32,34)(H,35,39)(H,40,41)(H,36,37,38) |
InChI Key |
PLZJYFNNMDYNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)CNC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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